Product packaging for 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane(Cat. No.:CAS No. 27809-79-6)

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B14160119
CAS No.: 27809-79-6
M. Wt: 204.11 g/mol
InChI Key: ASXOSTZMQJKYRY-UHFFFAOYSA-N
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Description

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is a brominated tropane derivative that serves as a key synthetic intermediate in advanced pharmaceutical research, particularly in the development of central nervous system (CNS) active compounds. This compound, with the molecular formula C8H14BrN and a molecular weight of 204.11 g/mol, is a versatile building block for constructing more complex molecules . Its core structure is the 8-azabicyclo[3.2.1]octane scaffold, which is the fundamental framework of tropane alkaloids and is featured in numerous biologically active molecules . Researchers utilize this brominated analog in cross-coupling reactions, such as Stille couplings, to introduce diverse aryl and heteroaryl groups at the 3-position of the tropane skeleton . This enables the exploration of structure-activity relationships (SAR) and the creation of potential ligands for monoamine transporters, including the dopamine (DAT) and serotonin (SERT) transporters . Derivatives of this scaffold are investigated for their potential as monoamine reuptake inhibitors, making them valuable tools in neuropharmacology for studying conditions like cocaine abuse . The compound is offered exclusively for research applications. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14BrN B14160119 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 27809-79-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27809-79-6

Molecular Formula

C8H14BrN

Molecular Weight

204.11 g/mol

IUPAC Name

3-bromo-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H14BrN/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5H2,1H3

InChI Key

ASXOSTZMQJKYRY-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 8 Methyl 8 Azabicyclo 3.2.1 Octane

Construction of the 8-Azabicyclo[3.2.1]octane Core with Bromine Incorporation

The 8-azabicyclo[3.2.1]octane framework is the central structural feature of tropane (B1204802) alkaloids. rsc.org Its synthesis is a key focus in organic chemistry, with various methods developed for its construction. A primary and direct route to incorporating bromine at the 3-position involves the bromination of tropinone (B130398), which already contains the desired 8-methyl-8-azabicyclo[3.2.1]octane core. acs.org

Direct bromination of tropinone using bromine in hydrobromic acid can lead to the formation of 2,4-dibromotropinone. However, careful control of reaction conditions is necessary to achieve selective monobromination. acs.org An alternative approach involves the electrophilic bromination of silyl (B83357) enol ethers of tropinone, which can provide better control over regioselectivity.

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization is a common and effective strategy for assembling the 2-azabicyclo[3.2.1]octane core, which can be adapted for the 8-azabicyclo[3.2.1]octane system. rsc.org These reactions typically involve the formation of a new ring by connecting two ends of a suitable acyclic precursor. researchgate.net

The synthesis of the azabicyclo[3.2.1]octane skeleton is frequently achieved through nucleophilic attack and subsequent intramolecular cyclization, often utilizing cyclopentane (B165970) and piperidine (B6355638) derivatives as foundational starting materials. rsc.orgresearchgate.net For instance, a suitably substituted aminocyclopentane or piperidine derivative can undergo an intramolecular SN2 reaction to form the bicyclic system. While not directly incorporating bromine, this method establishes the core structure, which can then be subjected to bromination.

A general representation of this approach is the cyclization of a nitrogen-containing side chain onto a cyclopentane ring. This strategy has been a cornerstone in the synthesis of various tropane analogues. The key is the strategic placement of a leaving group on the cyclopentane ring and a nucleophilic nitrogen atom in the side chain, positioned to favor the formation of the bicyclic structure.

Palladium-catalyzed reactions have become powerful tools in the synthesis of complex heterocyclic systems, including the 8-azabicyclo[3.2.1]octane core. rsc.org While direct palladium-catalyzed cyclization to form 3-bromo-8-methyl-8-azabicyclo[3.2.1]octane is not extensively documented, the principles of palladium catalysis can be applied to construct the core, which is then brominated. For example, palladium-catalyzed intramolecular cyclization of specific hydrazine (B178648) derivatives can yield the 2-azabicyclo[3.2.1]octan-3-one core in high yield. rsc.org A similar strategy could be envisioned for the 8-azabicyclo isomer.

Another relevant application of palladium catalysis is in coupling reactions. For instance, Stille or Suzuki cross-coupling reactions can be used to introduce various substituents onto a pre-formed 8-azabicyclo[3.2.1]octane ring system. nih.govacs.org While these are not ring-forming reactions, they demonstrate the utility of palladium in modifying this scaffold.

Catalyst SystemReactant TypeProduct TypeYield (%)Reference
Pd(PPh₃)₄/CuClTriflate and VinylstannaneDivinyl Ketone- acs.org
Pd(OAc)₂Benzo-fused azabicyclooctaneC4-arylated product46 bris.ac.uk
Pd[P(Ph₃)]₄3-bromo-1-iodobenzene and arylstannanesBiaryl compounds- nih.gov

Rearrangement Strategies for Bridged Ring Systems

Rearrangement reactions offer an alternative and often elegant pathway to constructing complex bicyclic systems like the 8-azabicyclo[3.2.1]octane core. These methods typically involve the transformation of a more readily available carbocyclic or heterocyclic system into the desired scaffold.

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. wikipedia.org This reaction can be cleverly employed to synthesize lactams, which are cyclic amides. Specifically, the Beckmann rearrangement of a cyclic oxime derived from a bicyclo[2.2.1]heptanone (norcamphor) derivative can lead to the formation of an azabicyclo[3.2.1]octanone. masterorganicchemistry.com This lactam can then be reduced to afford the corresponding amine, thus completing the synthesis of the bicyclic core.

The general mechanism involves the treatment of an oxime with an acid, which promotes the migration of the group anti-periplanar to the hydroxyl group. organic-chemistry.org The choice of acid catalyst can be crucial, with reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride also being effective. wikipedia.org

Starting MaterialCatalyst/ReagentProductNotesReference
Cyclohexanone OximeAcid (e.g., H₂SO₄)CaprolactamArchetypal Beckmann rearrangement wikipedia.org
KetoximeCyanuric chloride/Zinc chlorideLactamCatalytic Beckmann rearrangement wikipedia.org
OximeAcidAmideGeneral transformation organic-chemistry.org

While this method is powerful for creating the core, the bromine atom would typically be introduced in a separate step after the formation of the 8-azabicyclo[3.2.1]octane skeleton.

Norbornadiene and other bicyclo[2.2.1]heptane systems can serve as versatile starting materials for the synthesis of the 2-azabicyclo[3.2.1]octane ring system through rearrangement reactions. nih.gov For example, the reaction of norbornadiene with toluenesulfonyl azide (B81097) can initiate a cycloaddition/rearrangement cascade to produce a 2-azabicyclo[3.2.1]octadiene. This unsaturated bicyclic system can then be reduced to the saturated 2-azabicyclo[3.2.1]octane core. nih.gov

This approach is attractive because substituted norbornadienes can be used to generate substituted azabicyclo[3.2.1]octane derivatives with a good degree of regiocontrol. nih.gov The synthesis of the target this compound would again likely involve the formation of the core bicyclic amine followed by N-methylation and selective bromination at the C-3 position.

Enantioselective Synthesis Utilizing Chiral Pool Precursors or Catalysis

The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is a critical first step in obtaining enantiomerically pure tropane alkaloids. Methodologies often rely on either leveraging existing chirality from natural sources (chiral pool synthesis) or creating chirality through the use of chiral catalysts.

Stereocontrolled Formation of the Azabicyclic Scaffold

A prevalent strategy for the stereocontrolled synthesis of the 8-azabicyclo[3.2.1]octane framework involves the use of chiral pool precursors. This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to impart stereochemistry to the final bicyclic product. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent cyclization reactions that form the bicyclic core.

Methodologies for the stereoselective generation of the tropane scaffold from chiral, enantioenriched starting materials are well-represented in the chemical literature. tandfonline.com Many approaches focus on the enantioselective construction of an acyclic precursor that already contains all the necessary stereochemical information. tandfonline.com This pre-functionalized acyclic molecule is then subjected to cyclization conditions to yield the desired stereochemically defined 8-azabicyclo[3.2.1]octane core.

Asymmetric Catalytic Approaches for 8-Azabicyclo[3.2.1]octane Construction

In contrast to chiral pool synthesis, asymmetric catalytic methods generate chirality from achiral or racemic starting materials through the action of a chiral catalyst. This approach is often more flexible and can provide access to both enantiomers of the target molecule by simply changing the chirality of the catalyst.

Various asymmetric catalytic transformations have been successfully applied to the synthesis of the 8-azabicyclo[3.2.1]octane scaffold. These include, but are not limited to, transition metal-catalyzed cycloadditions and organocatalyzed reactions. For instance, asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and dipolarophiles, facilitated by a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid, have been shown to produce optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.

Another powerful strategy is the desymmetrization of achiral tropinone derivatives. tandfonline.com This can be achieved through enantioselective deprotonation using chiral lithium amides, which creates a chiral enolate that can then be trapped with an electrophile. jk-sci.com Furthermore, catalytic asymmetric tandem reactions, such as cycloisomerization/[5+2] cycloaddition, have been developed to construct this bicyclic system with good stereocontrol.

Regioselective and Stereoselective Bromination of the 8-Azabicyclo[3.2.1]octane Framework

The introduction of a bromine atom at the C-3 position of the 8-azabicyclo[3.2.1]octane core requires methods that are both regioselective (targeting the correct carbon) and stereoselective (controlling the 3D orientation of the bromine atom).

Direct Halogenation Protocols

Direct halogenation of the 8-azabicyclo[3.2.1]octane framework can be challenging due to the presence of multiple reactive sites. However, under controlled conditions, electrophilic bromination can be a viable strategy. For related tropane alkaloid systems, methods such as electrophilic aromatic substitution with reagents like N-bromosuccinimide (NBS) have been employed. The regioselectivity of such reactions is often dictated by the electronic and steric properties of the substrate.

Functional Group Transformations for Bromine Incorporation

A more common and often more controlled approach to introduce a bromine atom at a specific position is through the transformation of a pre-existing functional group. A hydroxyl group at the C-3 position, as found in tropine (B42219) and pseudotropine, is a common precursor for such transformations.

Standard methods for converting a secondary alcohol to an alkyl bromide can be employed. These reactions typically proceed via an S_N2 mechanism, which results in the inversion of stereochemistry at the carbon center. Therefore, the choice of the starting alcohol's stereochemistry (endo or exo) is critical in determining the final stereochemistry of the C-3 bromine.

Table 1: Common Reagents for the Conversion of Alcohols to Bromides
ReagentTypical ConditionsStereochemical Outcome
Phosphorus tribromide (PBr₃)Often used with a mild base like pyridine (B92270) to neutralize the HBr byproduct.Inversion of stereochemistry (S_N2)
Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (Appel Reaction)Typically carried out in an inert solvent like dichloromethane (B109758) or acetonitrile.Inversion of stereochemistry (S_N2)
Thionyl bromide (SOBr₂)Can be used, but is more reactive than thionyl chloride.Inversion of stereochemistry (S_N2)

N-Methylation Strategies on the Azabicyclo[3.2.1]octane Nitrogen

The final step in the synthesis of this compound is the introduction of a methyl group onto the nitrogen atom of the bicyclic scaffold. This is a common transformation in alkaloid synthesis, and several reliable methods are available. The starting material for this step would be the corresponding secondary amine, 3-bromo-8-azabicyclo[3.2.1]octane.

One of the most classic and widely used methods for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction . nrochemistry.comwikipedia.org This reaction utilizes an excess of formic acid and formaldehyde (B43269) to effect the methylation. nrochemistry.comwikipedia.org The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it does not lead to the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.org

Table 2: Key Features of the Eschweiler-Clarke Reaction
FeatureDescription
ReagentsFormaldehyde and Formic Acid (excess)
MechanismReductive amination via an iminium ion intermediate.
SelectivityStops at the tertiary amine, avoiding over-methylation. wikipedia.org
StereochemistryChiral amines typically do not racemize under these conditions. wikipedia.org

Alternatively, other reductive amination protocols can be employed. These generally involve the reaction of the secondary amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent. A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions. These methods are generally high-yielding and compatible with a wide range of functional groups.

Protecting Group Chemistry in 8-Azabicyclo[3.2.1]octane Synthesis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, the core of this compound, frequently necessitates the use of protecting groups for the nitrogen atom. The secondary amine within the bicyclic structure is nucleophilic and can interfere with various synthetic transformations. Protecting groups temporarily mask this reactivity, allowing other chemical modifications to proceed cleanly on different parts of the molecule.

The selection of a suitable protecting group is crucial and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal to yield the desired product. In the context of 8-azabicyclo[3.2.1]octane synthesis, carbamates and benzyl (B1604629) groups are among the most common choices. google.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. ehu.es For instance, in the synthesis of precursors to bicyclic proline analogues, the nitrogen of the 8-azabicyclo[3.2.1]octane ring is protected as a Boc-carbamate to facilitate transformations elsewhere in the molecule. nih.gov This strategy prevents unwanted side reactions involving the nitrogen atom. ehu.es Similarly, patent literature describes the use of a tert-butyl ester protecting group during the synthesis of various 3-substituted-8-azabicyclo[3.2.1]octane derivatives. google.com

Protecting GroupAbbreviationTypical Cleavage ConditionsReference
tert-ButyloxycarbonylBocAcidic conditions (e.g., HCl in ethyl acetate) ehu.esnih.gov
BenzylBnCatalytic Hydrogenation (e.g., Pd/C) google.com
BenzoylBzHydrolysis (acidic or basic) nih.gov

Analytical and Preparative Techniques for Compound Purity and Yield

Ensuring the purity and maximizing the yield of this compound and its precursors requires a combination of robust preparative purification methods and precise analytical techniques for characterization and quality control.

Preparative Techniques: Column chromatography is a cornerstone for the purification of intermediates and final products in 8-azabicyclo[3.2.1]octane synthesis. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel), allowing for the isolation of the desired product from reaction byproducts and unreacted starting materials. nih.govnih.gov The choice of solvent system (eluent) is optimized to achieve the best separation. nih.gov

For more challenging separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS) may be employed. google.com These methods offer higher resolution than standard column chromatography. Recrystallization is another valuable technique, particularly for solid compounds, which can significantly enhance purity by selectively crystallizing the desired product from a saturated solution. google.com

Analytical Techniques: A suite of analytical methods is used to confirm the structure and assess the purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the bicyclic framework and the position of substituents like the bromine atom. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. google.com Fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is not only a preparative tool but also a critical analytical method for assessing the purity of a sample and for monitoring the progress of a reaction to ensure it has gone to completion. google.com

These techniques, when used in combination, provide a comprehensive characterization of this compound, ensuring its structural integrity and purity, which are critical for any subsequent application.

TechniquePurposeReference
Column ChromatographyPurification of intermediates and final product nih.govnih.gov
Preparative LCMSHigh-purity purification google.com
RecrystallizationPurification of solid compounds google.com
NMR Spectroscopy (¹H, ¹³C)Structural elucidation and confirmation nih.gov
Mass Spectrometry (MS)Molecular weight determination google.com
Infrared (IR) SpectroscopyFunctional group identification nih.gov
HPLCPurity assessment and reaction monitoring google.com

Chemical Reactivity and Transformation Studies of 3 Bromo 8 Methyl 8 Azabicyclo 3.2.1 Octane

Reactivity at the Bromine Atom (C-Br Bond)

The carbon-bromine (C-Br) bond at the C3 position of the tropane (B1204802) ring is the primary site of reactivity for introducing molecular diversity. This bond is susceptible to cleavage through several pathways, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic substitution is a fundamental class of reactions for the conversion of alkyl halides. khanacademy.org In the case of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane, the substrate is a secondary alkyl halide, which allows for the possibility of both SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular) reaction pathways. savemyexams.comchemguide.co.uk

The SN1 mechanism involves a two-step process where the C-Br bond first breaks to form a carbocation intermediate, which is then attacked by a nucleophile. masterorganicchemistry.comchemguide.co.uk This pathway is favored by polar protic solvents and is dependent on the stability of the resulting carbocation. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. khanacademy.orglibretexts.org

Conversely, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemguide.co.uklibretexts.org This reaction leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comlibretexts.org For secondary halides like 3-bromotropane, the choice between the SN1 and SN2 pathway is influenced by factors such as the strength of the nucleophile, solvent polarity, and steric hindrance around the reaction center. savemyexams.comlibretexts.org

The 8-azabicyclo[3.2.1]octane skeleton is a rigid bicyclic system, and the substituent at the C3 position can exist in two distinct stereochemical orientations: exo (also referred to as β) and endo (or α). This stereochemistry significantly impacts the reactivity and the outcome of substitution reactions. The approach of a nucleophile can be sterically hindered by the bicyclic ring structure.

In an SN2 reaction, the nucleophile must approach from the side opposite to the leaving group (backside attack). chemguide.co.uk For an exo-bromide, the nucleophile would need to approach from the more sterically hindered concave endo face. Conversely, for an endo-bromide, the approach would be from the more accessible exo face. This difference in accessibility can lead to different reaction rates and product distributions.

In SN1 reactions, the initial formation of a planar carbocation intermediate at C3 means that the subsequent nucleophilic attack can occur from either the exo or endo face. masterorganicchemistry.com However, the product ratio is often not 1:1. The rigid tropane skeleton can still influence the trajectory of the incoming nucleophile, often leading to a preferential formation of one stereoisomer over the other. For instance, in related systems, reductions of bicyclic ketones often result in a mixture of diastereomers, with one being favored, demonstrating the directing effect of the bicyclic framework. nih.govsci-hub.se The relative stability of the N-alkyl invertomers can also influence interactions and reaction pathways. academie-sciences.fr

While nucleophilic substitution can proceed under thermal conditions, catalytic methods can be employed to enhance the reactivity of the C-Br bond. Lewis acids, for example, can coordinate to the bromine atom, making it a better leaving group and facilitating the formation of a carbocation intermediate, thereby promoting an SN1-like pathway. Although specific examples for this compound are not extensively detailed in the provided context, the general principle of using catalysts to activate C-H bonds in the tropane core has been demonstrated, suggesting the feasibility of catalytic approaches for C-Br bond activation as well. acs.org In broader organic synthesis, transition metal catalysts are also used to activate alkyl halides for substitution reactions, although this is more common in the context of cross-coupling.

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the functionalization of the tropane scaffold. researchgate.nettorontomu.ca These reactions typically involve a palladium catalyst and allow for the coupling of the alkyl halide with a variety of organometallic reagents.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for C-C bond formation in modern organic synthesis. researchgate.netresearchgate.net The Suzuki and Stille reactions are prominent examples that have been successfully applied to bicyclo[3.2.1]octane systems to introduce aryl and heteroaryl groups.

The Suzuki reaction couples an organoboron compound, typically a boronic acid, with an organic halide. harvard.edu This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. illinois.edu While direct Suzuki couplings on 3-bromo-8-azabicyclo[3.2.1]octane can be challenging, related structures have been successfully functionalized. Often, the reaction is performed on a vinyl triflate derivative of the tropane system, which then couples with an arylboronic acid. nih.govsci-hub.se

The Stille reaction utilizes an organostannane (organotin) reagent as the coupling partner for the organic halide. nih.gov Stille couplings have proven effective for synthesizing 3-aryl derivatives of related bicyclic systems where Suzuki conditions were less successful. sci-hub.senih.gov For example, the coupling of a vinyl triflate derived from an 8-oxabicyclo[3.2.1]octane core with various arylstannanes proceeded in high yields. nih.gov

The general conditions for these reactions involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], often in the presence of a ligand and a base. sci-hub.senih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling on Related Bicyclo[3.2.1]octane Systems

Coupling ReactionSubstrate TypeCoupling PartnerCatalyst / Ligand / BaseProduct TypeReference
Suzuki8-Thiabicyclo[3.2.1]octene triflateArylboronic acidPd(PPh₃)₄ / Na₂CO₃3-Aryl-8-thiabicyclo[3.2.1]octene nih.gov
Suzuki8-Oxabicyclo[3.2.1]octene triflateBenzofuranboronic acidPd(PPh₃)₄ / LiCl / Na₂CO₃3-Benzofuranyl-8-oxabicyclo[3.2.1]octene nih.gov
Stille8-Oxabicyclo[3.2.1]octene triflateArylstannanePd₂(dba)₃ / Tri-2-furylphosphine / ZnCl₂3-Aryl-8-oxabicyclo[3.2.1]octene nih.gov
Stille3-(4-Bromophenyl)-8-oxabicyclo[3.2.1]octeneHeteroarylstannanePd(PPh₃)₄3-(4-Heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octene sci-hub.se

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) between the two coupling partners by carrying out the reaction under an atmosphere of carbon monoxide (CO). nih.gov This provides a direct route to ketones, amides, and esters.

The carbonylative Suzuki reaction , for instance, couples an aryl halide with a boronic acid and CO to form biaryl ketones. semanticscholar.orgscispace.com Similarly, aminocarbonylation involves the reaction of an organic halide with an amine and CO to synthesize amides. Tropane-based amines, such as 8-azabicyclo[3.2.1]octan-3-one (nortropinone), have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions with various iodoalkenes and iodoarenes to produce the corresponding amides. nih.gov This demonstrates the compatibility of the tropane scaffold in carbonylative coupling reactions, suggesting that this compound could potentially serve as the electrophilic partner in such transformations to yield C3-acylated derivatives.

Reductive Debromination Reactions

Reductive debromination of this compound results in the formation of the parent compound, 8-methyl-8-azabicyclo[3.2.1]octane. This transformation is a key step in many synthetic pathways, allowing for the temporary introduction of a bromine atom to direct other reactions, followed by its removal. Various methods can be employed for the reductive cleavage of the carbon-bromine bond in alkyl halides.

Detailed research findings on the reductive debromination of bromo-substituted N-methyl-azabicycloalkanes indicate that catalytic hydrogenation is a highly effective method. This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds under neutral conditions, which is advantageous for substrates containing sensitive functional groups. Bromides are generally reduced more readily than chlorides, and the reaction can often be performed selectively in the presence of other reducible groups like nitro, cyano, or keto functionalities. organic-chemistry.org

Another powerful method for the reductive dehalogenation of alkyl halides is the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in a free-radical chain reaction. This method is particularly useful for its mild reaction conditions and high functional group tolerance. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN).

Table 1: Comparison of Reductive Debromination Methods

Reagent SystemReaction TypeTypical ConditionsAdvantagesDisadvantages
H₂, Pd/CCatalytic HydrogenationH₂ gas, Pd/C catalyst, solvent (e.g., ethanol (B145695), ethyl acetate)Clean reaction, high yields, neutral conditionsMay reduce other functional groups (e.g., alkenes, alkynes)
Bu₃SnH, AIBNFree-Radical ReductionBu₃SnH, catalytic AIBN, refluxing benzene (B151609) or tolueneMild conditions, high functional group toleranceToxicity of tin byproducts, requires stoichiometric amounts of the hydride

Elimination Reactions within the Bicyclic System

The presence of a bromine atom at the C-3 position of the 8-methyl-8-azabicyclo[3.2.1]octane system allows for elimination reactions to form an alkene, specifically 8-methyl-8-azabicyclo[3.2.1]oct-2-ene. This dehydrobromination reaction is typically induced by a base.

Dehydrobromination of alkyl halides can proceed through two primary mechanistic pathways: the bimolecular elimination (E2) and the unimolecular elimination (E1) mechanisms. The preferred pathway for this compound is highly dependent on the reaction conditions, particularly the strength of the base and the nature of the solvent.

The E2 mechanism is a one-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion is expelled simultaneously to form a double bond. This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. In the rigid bicyclic system of the 8-azabicyclo[3.2.1]octane, the stereochemical constraints play a crucial role. For the E2 elimination to occur, a β-hydrogen must be in a trans-diaxial orientation with respect to the bromine atom. The chair-like conformation of the six-membered ring in the bicyclic system dictates the availability of such hydrogens.

The E1 mechanism , in contrast, is a two-step process. The first step involves the slow, rate-determining departure of the bromide ion to form a carbocation intermediate. This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. E1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by the absence of a strong base.

Given that this compound is a secondary alkyl halide, both E1 and E2 pathways are possible. However, the use of a strong base will strongly favor the E2 mechanism. msu.edu

The choice of solvent can significantly influence the outcome of elimination reactions, affecting both the reaction rate and the ratio of elimination to substitution products. Solvents can also play a role in the regioselectivity of the elimination, although in the case of this compound, only one alkene product, 8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is possible due to the symmetry of the molecule with respect to the β-hydrogens.

Polar protic solvents , such as ethanol and water, are capable of hydrogen bonding and can solvate both cations and anions effectively. These solvents favor E1 reactions by stabilizing the carbocation intermediate and the departing bromide ion. However, they can also solvate the base, reducing its basicity and nucleophilicity, which can slow down E2 reactions. masterorganicchemistry.com

Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO) and acetone, possess a dipole moment but lack acidic protons. They are effective at solvating cations but not anions. This leaves the base less solvated and therefore more reactive, which generally accelerates E2 reactions. masterorganicchemistry.com

In practice, for a secondary alkyl halide like this compound, the use of a strong, hindered base in a polar aprotic solvent would be the most effective conditions to favor the E2 elimination product, 8-methyl-8-azabicyclo[3.2.1]oct-2-ene, while minimizing the competing Sₙ2 substitution reaction. masterorganicchemistry.com

Table 2: Influence of Solvent on Elimination Reactions of Secondary Alkyl Halides

Solvent TypeMechanism FavoredEffect on BaseEffect on IntermediatesTypical Product Distribution
Polar Protic (e.g., Ethanol)E1/Sₙ1Solvates and weakens the baseStabilizes carbocation and leaving groupMixture of elimination and substitution products
Polar Aprotic (e.g., DMSO)E2/Sₙ2Enhances basicity (less solvation)Does not effectively stabilize carbocationsFavors bimolecular pathways; with a strong base, E2 predominates

Transformations Involving the N-Methyl Group

The N-methyl group of this compound is a key feature of the tropane alkaloid scaffold and can be the site of various chemical transformations.

N-demethylation is a crucial transformation for the synthesis of various analogues of tropane alkaloids, allowing for the introduction of different N-substituents. Several methods have been developed for the N-demethylation of tertiary amines.

One of the classic methods is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN) to cleave the N-methyl group, forming an N-cyanamide intermediate that can then be hydrolyzed to the secondary amine. However, due to the toxicity of cyanogen bromide, alternative reagents have been sought.

A widely used and more practical alternative is the use of chloroformates , such as α-chloroethyl chloroformate (ACE-Cl). nih.gov The reaction proceeds by the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved, typically by treatment with methanol, to yield the N-demethylated product as its hydrochloride salt. This method is generally high-yielding and applicable to a wide range of tertiary amines, including those with the tropane skeleton. nih.gov

Once the N-demethylated compound, 3-Bromo-8-azabicyclo[3.2.1]octane, is obtained, it can be readily re-alkylated with various alkyl halides or other electrophiles in the presence of a base to introduce a wide range of N-substituents, thus allowing for the synthesis of a diverse library of analogues.

The tertiary amine of the 8-azabicyclo[3.2.1]octane system is susceptible to oxidation. The most common oxidation product is the corresponding N-oxide . This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgresearchgate.net

The formation of the N-oxide can influence the stereochemical outcome of subsequent reactions due to its steric bulk and electronic effects. The N-oxide itself is a versatile intermediate. For instance, it can be a precursor in the Polonovski reaction , which involves treatment of the N-oxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride, leading to the formation of an iminium ion. This iminium ion can then be trapped by nucleophiles or undergo further transformations, providing a route to functionalize the carbon atoms adjacent to the nitrogen.

Furthermore, the N-oxide can be a key intermediate in certain N-demethylation protocols. For example, a modified Polonovski reaction using iron salts can effect the N-demethylation of tropane alkaloid N-oxides. google.com

Table 3: Common Transformations of the N-Methyl Group

TransformationReagentsIntermediateProduct
N-Demethylationα-Chloroethyl chloroformate (ACE-Cl), then MethanolCarbamate3-Bromo-8-azabicyclo[3.2.1]octane
N-OxidationHydrogen Peroxide (H₂O₂) or m-CPBA-This compound N-oxide
Polonovski Reaction1. H₂O₂ or m-CPBA; 2. Ac₂O or TFAAN-oxide, then Iminium ionFunctionalized 8-azabicyclo[3.2.1]octane derivatives

Skeletal Rearrangements and Ring Expansion/Contraction Reactions

The 8-azabicyclo[3.2.1]octane framework, while relatively stable, can undergo skeletal rearrangements under specific reaction conditions, often driven by the relief of ring strain or the formation of more stable intermediates. In the case of 3-substituted derivatives like this compound, such rearrangements can lead to profound changes in the molecular architecture.

One notable rearrangement observed in related 8-azabicyclo[3.2.1]octane systems is the transformation to the 6-azabicyclo[3.2.1]octane skeleton. This type of rearrangement has been reported to occur under alkaline conditions, suggesting a mechanism involving the formation of an intermediate that facilitates the migration of the nitrogen atom within the bicyclic system. While specific studies on this compound undergoing this exact rearrangement are not extensively documented, the precedent in similar structures suggests its potential.

Ring expansion and contraction reactions represent another facet of the reactivity of bicyclic systems. These transformations are typically driven by the formation of carbocation intermediates, which can then rearrange to form larger or smaller rings to alleviate strain or achieve greater stability. For instance, the solvolysis of a related brominated bicyclic compound, bromocycloheptene, has been shown to undergo a stereospecific ring contraction to a cyclohexene (B86901) derivative via a nonclassical carbocation intermediate. This highlights the possibility of such transformations in the 8-azabicyclo[3.2.1]octane system under conditions that favor carbocation formation.

The general mechanisms for ring expansion often involve the migration of a bond from the ring to an adjacent carbocation, leading to a larger ring system. Conversely, ring contractions can occur through various mechanisms, including the Favorskii rearrangement or cationic rearrangements like the pinacol (B44631) rearrangement, where a bond migration leads to a smaller, often more stable, ring structure. The table below summarizes potential rearrangement pathways for carbocation intermediates that could be formed from this compound.

PrecursorIntermediatePotential Rearrangement TypePotential Product SkeletonDriving Force
This compoundC3-CarbocationWagner-Meerwein ShiftRearranged 8-azabicyclo[3.2.1]octaneFormation of a more stable carbocation
This compoundC3-CarbocationRing Expansion9-Azabicyclo[4.2.1]nonaneRelief of ring strain, formation of a larger ring
Intermediate from a more complex reaction sequenceCyclopropylcarbinyl cation-likeRing Contraction7-Azabicyclo[2.2.1]heptane derivativeFormation of a more stable ring system

It is important to note that the actual occurrence and outcome of these rearrangements are highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of any other reagents present.

Stereochemical Retention or Inversion During Chemical Transformations

The stereochemistry of substitution reactions at the C3 position of this compound is a critical aspect of its chemical reactivity, with significant implications for the synthesis of stereochemically defined molecules. The outcome, whether retention or inversion of configuration, is primarily dictated by the reaction mechanism, which can be influenced by several factors, including the nature of the nucleophile, the solvent, and the potential for neighboring group participation.

In classical S_N2 reactions, a direct backside attack by a nucleophile on the carbon bearing the leaving group (bromine) would lead to a complete inversion of stereochemistry. This is the expected outcome for reactions with strong nucleophiles in polar aprotic solvents.

However, the reactivity of this compound is often more complex due to the presence of the nitrogen atom at the 8-position. The lone pair of electrons on the nitrogen can act as an internal nucleophile, leading to neighboring group participation (NGP) . This participation can significantly alter the course and stereochemical outcome of the reaction.

In a scenario involving NGP, the nitrogen atom can displace the bromide from the backside in an intramolecular S_N2 reaction, forming a tricyclic aziridinium (B1262131) ion intermediate. This intermediate then undergoes a second S_N2 reaction with an external nucleophile. The nucleophile will attack one of the carbons of the aziridinium ring, leading to its opening. Because this mechanism involves two successive S_N2 reactions, each proceeding with inversion of configuration, the net result at the C3 carbon is retention of stereochemistry .

The likelihood of an S_N1-type mechanism also needs to be considered, particularly in polar protic solvents with weak nucleophiles. An S_N1 reaction would proceed through a planar carbocation intermediate. Nucleophilic attack on this intermediate could occur from either face, leading to a racemic or near-racemic mixture of products, resulting in a loss of stereochemical information.

The table below outlines the expected stereochemical outcomes for different mechanistic pathways in substitution reactions of a chiral this compound.

Reaction MechanismKey IntermediateStereochemical Outcome at C3Typical Conditions
S_N2 (Direct Substitution)Pentacoordinate transition stateInversion of configurationStrong nucleophile, polar aprotic solvent
S_N2 with NGPTricyclic aziridinium ionRetention of configurationConditions favoring intramolecular cyclization
S_N1Planar carbocationRacemization (or partial racemization)Weak nucleophile, polar protic solvent

The actual stereochemical outcome is often a result of a competition between these pathways, and detailed experimental studies are required to determine the dominant mechanism under a given set of conditions. The stereospecific formation of products in certain reactions of related tropane derivatives suggests that neighboring group participation by the nitrogen atom can be a highly efficient process, leading to high degrees of stereochemical retention.

Stereochemistry and Conformational Analysis of 3 Bromo 8 Methyl 8 Azabicyclo 3.2.1 Octane

Exo/Endo Stereoisomerism at the C3 Position

The substitution of a bromine atom at the C3 position of the 8-methyl-8-azabicyclo[3.2.1]octane core gives rise to two diastereomers, designated as exo and endo. This stereoisomerism is a critical feature of substituted tropane (B1204802) derivatives, profoundly influencing their chemical and biological properties. The exo isomer has the C3-substituent oriented on the opposite side of the piperidine (B6355638) ring from the ethylene (B1197577) bridge (C6-C7), while the endo isomer has the substituent on the same side.

The synthesis of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane can be approached through various routes, with the diastereoselectivity (the preferential formation of one diastereomer over the other) being a key consideration. The stereochemical outcome is highly dependent on the chosen synthetic strategy and reaction conditions.

Common strategies often involve the stereoselective reduction of a ketone precursor (3-bromo-8-methyl-8-azabicyclo[3.2.1]octan-3-one) or direct electrophilic bromination of an enolate derived from tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one). In analogous systems, the choice of reagents and reaction pathways has been shown to control the exo/endo selectivity. For instance, in the synthesis of a related compound, ethyl 4-exo-bromo-8-azabicyclo[3.2.1]octane-1-carboxylate, the synthetic sequence specifically yielded the exo product. nih.gov

Other advanced synthetic methodologies for constructing the azabicyclo[3.2.1]octane skeleton, such as radical cyclizations and asymmetric 1,3-dipolar cycloadditions, also exhibit varying degrees of diastereoselectivity. rsc.orgrsc.org The regiochemistry and stereochemistry of these reactions can be controlled by the strategic placement of substituents and the choice of catalysts. rsc.orgrsc.org

Table 1: Diastereoselectivity in Representative Syntheses of Substituted 8-Azabicyclo[3.2.1]octanes
Synthetic ApproachPrecursorTypical OutcomeReference
Intramolecular CyclizationN-protected piperidine derivativeFavors exo product nih.gov
Radical Translocation/Cyclization1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidineDiastereomeric mixture (5-exo vs. 6-endo) rsc.org
Asymmetric [3+2] CycloadditionCyclic azomethine ylidesSwitchable exo/endo selectivity depending on substrate rsc.org

Elucidating the precise three-dimensional structure of the exo and endo diastereomers requires sophisticated analytical techniques. The determination of the relative configuration (distinguishing exo from endo) is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the C3-bromo substituent and neighboring protons results in distinct coupling constants (J-values) and through-space interactions observable in Nuclear Overhauser Effect (NOE) experiments.

Determining the absolute configuration of a chiral center requires more specialized methods. For tropane alkaloids and their derivatives, two powerful techniques are commonly employed:

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com By comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be unambiguously assigned. researchgate.net This method has been successfully used to establish the absolute configuration of various tropane alkaloids. researchgate.netresearchgate.net

NMR with Chiral Derivatizing Agents: The molecule can be reacted with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), to form two new diastereomeric esters. The ¹H-NMR signals of the protons near the newly formed chiral center will exhibit different chemical shifts (anisochrony) for the two diastereomers, allowing for the assignment of the absolute configuration of the original alcohol precursor. researchgate.net

Table 2: Methods for Stereochemical Determination of 8-Azabicyclo[3.2.1]octane Derivatives
TechniqueInformation ObtainedPrincipleReference
NMR Spectroscopy (¹H-¹H COSY, NOESY)Relative Configuration (Exo/Endo)Analysis of proton coupling constants and through-space correlations. acs.org
Vibrational Circular Dichroism (VCD)Absolute ConfigurationComparison of experimental IR circular dichroism with DFT-calculated spectra. bruker.comresearchgate.net
Mosher's Method (NMR)Absolute Configuration¹H-NMR analysis of diastereomeric esters formed with a chiral derivatizing agent. researchgate.net
X-ray CrystallographyRelative and Absolute ConfigurationDirect determination of the three-dimensional structure in a single crystal. nih.gov

Conformational Dynamics of the Bridged Bicyclic System

The 8-azabicyclo[3.2.1]octane skeleton is a conformationally restrained system. However, its constituent rings retain a degree of flexibility, leading to dynamic equilibria between different conformations.

The six-membered piperidine ring within the tropane skeleton predominantly adopts a chair conformation . This arrangement minimizes torsional strain and steric interactions, making it the most energetically favorable state. The presence of the ethylene bridge locks the ring and prevents full ring inversion that is characteristic of simple cyclohexanes. However, higher-energy conformers, such as the boat or twist-boat , may exist in equilibrium or as transition states during conformational changes. The chair conformation in solution can be confirmed by 2D NMR analysis, which reveals characteristic long-range W-couplings between equatorial protons. acs.org Computational studies on the related tropinone molecule also indicate a preference for a chair-like geometry. academie-sciences.fr

Table 3: Representative Conformational Energy Barriers in Related Bicyclic Systems
SystemProcessEnergy Barrier (kcal/mol)MethodReference
3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane derivativeConformational change in transition state> 8.0Computational (DFT) nih.gov
N-substituted bispidineRestricted carbonyl rotationIncrease of 2-3NMR Analysis acs.org

Influence of the Bromine Substituent on Conformational Preferences

The 8-azabicyclo[3.2.1]octane system is conformationally constrained, with the six-membered piperidine ring typically adopting a stable chair conformation. The substituent at the C-3 position can exist in two distinct diastereomeric orientations: exo and endo. nist.gov

Exo Isomer: In this configuration, the bromine atom is oriented in an equatorial-like position, pointing away from the ethylene bridge (C-6 and C-7) of the bicyclic system.

Endo Isomer: Here, the bromine atom occupies an axial-like position, directed towards the ethylene bridge.

In accordance with the principles of conformational analysis in substituted cyclohexanes, bulky substituents generally favor the equatorial position to minimize steric strain. youtube.comyoutube.comfiveable.me This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when a large group is in an axial position. youtube.comlibretexts.org For this compound, the exo isomer is therefore predicted to be the thermodynamically more stable conformer, as it places the relatively bulky bromine atom in the less sterically hindered equatorial orientation. This minimizes repulsion with the axial hydrogen atoms within the bicyclic framework.

IsomerBromine PositionRelative Steric HindrancePredicted Thermodynamic Stability
exo-3-Bromo-8-methyl-8-azabicyclo[3.2.1]octaneEquatorial-likeLowerMore Stable
endo-3-Bromo-8-methyl-8-azabicyclo[3.2.1]octaneAxial-likeHigher (1,3-diaxial interactions)Less Stable

N-Inversion and Chiral Inversion Phenomena

A key dynamic feature of the 8-methyl-8-azabicyclo[3.2.1]octane system is the rapid pyramidal inversion at the tertiary nitrogen atom. This process, known as N-inversion, leads to the interconversion between two distinct invertomers, characterized by the orientation of the N-methyl group. academie-sciences.fruni-ulm.de

Equatorial Invertomer: The N-methyl group is oriented equatorially with respect to the piperidine chair.

Axial Invertomer: The N-methyl group is oriented axially.

The equilibrium between these two invertomers is influenced by steric interactions. The equatorial orientation is generally favored in tropane derivatives to avoid steric clash between the methyl group and the syn-hydrogen atoms on the C-6 and C-7 carbons of the ethylene bridge. academie-sciences.fr However, the nature and position of other substituents on the ring can modulate this preference. uni-ulm.de For instance, studies on tropinone have shown a preference for the equatorial N-invertomer. academie-sciences.fr

N-Methyl OrientationKey Steric InteractionGeneral Stability Trend in Tropanes
EquatorialMinimalGenerally More Favorable
AxialRepulsion with syn-hydrogens at C-6/C-7Generally Less Favorable

Computational Approaches to Conformational Landscapes

Computational chemistry provides powerful tools for investigating the complex conformational landscapes of molecules like this compound. Methods such as Density Functional Theory (DFT) and other ab initio calculations are widely used to model and predict the geometric and energetic properties of different conformers. researchgate.net

These computational approaches allow for the precise calculation of:

Relative Stabilities: The energy differences between the exo and endo isomers, as well as between the axial and equatorial N-invertomers, can be quantified.

Geometric Parameters: Bond lengths, bond angles, and dihedral angles for each stable conformer can be determined with high accuracy.

Energy Barriers: The transition states for conformational changes, such as N-inversion or ring flipping, can be modeled to calculate the activation energy for these processes.

For example, computational and spectroscopic studies on the related molecule tropinone have successfully predicted a 2:1 preference for the equatorial N-invertomer in the gas phase. academie-sciences.fr Such studies often combine experimental data from NMR spectroscopy with theoretical calculations to build a comprehensive model of the molecule's dynamic behavior. academie-sciences.frresearchgate.net By applying these methods to this compound, researchers can map its potential energy surface, identifying the global energy minimum conformation and understanding the energetic pathways that connect different spatial arrangements.

Computational MethodApplication in Conformational AnalysisTypical Output
Density Functional Theory (DFT)Calculating energies of stable conformers and transition states.Relative energies (kcal/mol), optimized geometries, vibrational frequencies.
Molecular Mechanics (MM)Rapidly exploring a wide range of possible conformations.Steric energies, initial geometries for higher-level calculations.
Ab initio Methods (e.g., MP2, CCSD(T))High-accuracy energy calculations for refining DFT results.Highly accurate single-point energies, benchmarking of DFT functionals.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 8 Methyl 8 Azabicyclo 3.2.1 Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane. The rigid bicyclic framework of the tropane (B1204802) core results in a complex and informative spectrum, allowing for the precise assignment of protons and carbons and the determination of the compound's stereochemistry. academie-sciences.fr

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus within the molecule. The chemical shifts are influenced by factors such as the electronegativity of adjacent atoms (N, Br), bond anisotropy, and steric effects.

¹H NMR: The proton spectrum is characterized by distinct signals for the N-methyl group, the bridgehead protons (H-1 and H-5), the proton attached to the bromine-bearing carbon (H-3), and the various methylene (B1212753) protons of the bicyclic rings. The H-3 proton's chemical shift and multiplicity are particularly diagnostic, heavily influenced by the electronegativity of the bromine atom and its coupling to adjacent protons. The bridgehead protons typically appear as broad multiplets. The N-methyl group gives rise to a characteristic singlet in the upfield region.

¹³C NMR: The carbon spectrum complements the proton data. The carbon atom bonded to bromine (C-3) is significantly shifted downfield due to the halogen's deshielding effect. The bridgehead carbons (C-1 and C-5) and the N-methyl carbon also show characteristic resonances. The chemical shifts of C-6 and C-7 can provide insight into the conformation of the piperidine (B6355638) ring.

Below are the expected chemical shift ranges for the primary protons and carbons of this compound, based on analyses of similar tropane structures. nih.govdocumentsdelivered.com

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-1, H-5 (Bridgehead) 3.0 - 3.5 m
H-2, H-4 2.0 - 2.8 m
H-3 4.0 - 4.5 m
H-6, H-7 1.5 - 2.2 m

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1, C-5 (Bridgehead) 60 - 65
C-2, C-4 35 - 45
C-3 50 - 60
C-6, C-7 25 - 30

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would be used to trace the connectivity from H-1 to H-2 and H-7, and from H-5 to H-4 and H-6, confirming the structure of the bicyclic rings. A key correlation would be observed between H-3 and the protons on C-2 and C-4.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). This allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s), for instance, confirming the assignment of C-3 by its correlation with the downfield H-3 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. For example, correlations from the N-methyl protons to the bridgehead carbons (C-1 and C-5) would confirm the placement of the methyl group on the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. mdpi.com NOESY is paramount for determining the stereochemistry, such as the endo or exo orientation of the bromine substituent at the C-3 position. For example, an exo-3-bromo isomer would show a NOESY correlation between the axial H-3 proton and the axial protons at C-6 and C-7, whereas an endo isomer would show different spatial relationships. mdpi.com

The 8-azabicyclo[3.2.1]octane skeleton is not entirely rigid and can undergo conformational changes, primarily the chair-to-boat interconversion of the six-membered piperidine ring. Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. acs.org By recording spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. If the rate of conformational exchange is within the NMR timescale, cooling the sample can "freeze out" individual conformers, leading to the appearance of separate sets of signals. From this data, the energy barrier (ΔG‡) for the ring flip can be calculated, providing valuable thermodynamic information about the molecule's flexibility.

The choice of solvent can influence the NMR spectrum of this compound. researchcommons.org In non-polar solvents like CDCl₃, the observed chemical shifts reflect the intrinsic electronic environment of the isolated molecule. In polar, protic solvents such as D₂O or CD₃OD, solvent-solute interactions like hydrogen bonding can occur, particularly near the basic nitrogen atom. Such interactions can lead to changes in the chemical shifts of nearby protons and carbons, especially the bridgehead protons (H-1, H-5) and the N-methyl group. Comparing spectra recorded in different solvents can therefore provide information about the molecule's interaction with its environment. researchcommons.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

HRMS is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high confidence. It also reveals characteristic fragmentation patterns that serve as a structural fingerprint. The molecular formula for this compound is C₈H₁₄BrN. nist.gov

Both EI and ESI are common ionization methods used to analyze compounds like this compound.

Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The molecular ion peak [M]⁺˙ is often observed, and its isotopic pattern, showing two peaks of nearly equal intensity separated by two mass units (due to the presence of the ⁷⁹Br and ⁸¹Br isotopes), is a definitive indicator of a monobrominated compound. A primary fragmentation pathway for tropane alkaloids involves the loss of the substituent at C-3. nist.gov In this case, the loss of a bromine radical (•Br) would lead to a prominent fragment ion [C₈H₁₄N]⁺ at m/z 124.1121. nist.gov Further fragmentation often involves α-cleavage adjacent to the nitrogen atom.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. mdpi.com This is particularly useful for confirming the molecular weight. For this compound, the ESI spectrum would be expected to show a strong signal for the [C₈H₁₅BrN]⁺ ion, again with the characteristic bromine isotopic pattern at m/z 204.0382 and 206.0362. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion to gain further structural information.

Table 3: Expected HRMS Fragments

Ionization Mode Fragment Formula Calculated m/z Proposed Fragmentation Pathway
EI [C₈H₁₄BrN]⁺˙ 203.0304 / 205.0284 Molecular Ion
EI [C₈H₁₄N]⁺ 124.1121 [M - Br]⁺
EI [C₇H₁₂N]⁺ 110.0964 α-cleavage, loss of CH₂

Table 4: Compound Names Mentioned

Compound Name

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (C₈H₁₄BrN), this analysis provides critical insights into its bicyclic framework and the connectivity of its substituents.

The initial electron ionization (EI) mass spectrum is expected to exhibit a characteristic molecular ion peak pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in two molecular ion peaks of almost equal intensity at m/z 204 and 206, corresponding to [C₈H₁₄⁷⁹BrN]⁺• and [C₈H₁₄⁸¹BrN]⁺•, respectively.

In an MS/MS experiment, the precursor ion (e.g., m/z 204) is isolated and subjected to collision-induced dissociation (CID). The fragmentation of the 8-azabicyclo[3.2.1]octane skeleton typically involves cleavages of the C-C bonds adjacent to the bridgehead carbon atoms. wikipedia.org A primary and highly probable fragmentation pathway for this compound is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). nih.gov This would generate a prominent fragment ion at m/z 125 (C₈H₁₄N⁺). acs.org Further fragmentation of the bicyclic core could proceed through pathways common to tropane alkaloids, including the cleavage of the ethylene (B1197577) or propylene (B89431) bridges connecting the nitrogen atom, leading to various smaller charged fragments.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
204/206125Br•[C₈H₁₄N]⁺
204/20696C₅H₈Br•[C₃H₆N]⁺ (Aziridinium fragment)
12594CH₃-N=CH₂[C₇H₁₀]⁺• (Cycloheptadiene radical cation)
12582C₃H₇N[C₅H₈]⁺• (Piperylene radical cation)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the molecular structure of a compound based on its characteristic vibrational modes. While specific experimental spectra for this compound are not widely published, its vibrational characteristics can be predicted based on its structural components.

The IR spectrum is expected to be dominated by absorptions corresponding to C-H, C-N, and C-C bond vibrations. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹, and may be weak. The tertiary amine C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range. researchgate.net The various C-H stretching vibrations of the methyl group and the bicyclic alkane framework would appear just below 3000 cm⁻¹, while C-H bending vibrations would be observed around 1450 cm⁻¹. mdpi.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing stronger signals for the C-C backbone of the bicyclic system. The C-Br stretch would also be Raman active. A combined analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
C-H Stretching (Aliphatic)2850-2960IR, Raman
CH₂ Bending (Scissoring)~1465IR
CH₃ Bending (Asymmetric/Symmetric)1375-1450IR
C-N Stretching (Tertiary Amine)1020-1250IR
C-Br Stretching500-600IR, Raman
C-C Stretching (Ring)800-1200Raman

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

A single-crystal X-ray diffraction study would reveal the preferred conformation of the 8-azabicyclo[3.2.1]octane ring system in the solid state. Tropane alkaloids typically adopt a chair conformation for the six-membered piperidine ring and an envelope conformation for the five-membered pyrrolidine (B122466) ring. mdpi.comnih.gov The analysis would precisely determine the puckering parameters of these rings. Furthermore, the orientation of the N-methyl group, which can be axial or equatorial, would be definitively established; in most tropane derivatives, the N-methyl group preferentially occupies the equatorial position. mdpi.com

The crystallographic data would also map any significant intermolecular interactions that stabilize the crystal lattice. Given the structure, potential interactions such as weak C-H···Br or C-H···N hydrogen bonds could be identified and characterized. The presence of the bromine atom could also lead to halogen bonding (Br···N or Br···Br interactions), a type of non-covalent interaction that can influence crystal packing. nih.gov

Since this compound is a chiral molecule, crystallographic analysis of a single enantiomer allows for the determination of its absolute configuration. This is accomplished by carefully analyzing the effects of anomalous dispersion of the X-rays by the atoms in the crystal. wikipedia.org The Flack parameter is a critical value refined during the structure solution process that indicates whether the determined atomic arrangement corresponds to the correct enantiomer. researchgate.net

A Flack parameter value close to zero, with a small standard uncertainty, indicates that the assigned absolute configuration is correct. researchgate.net Conversely, a value near one suggests that the inverted structure is the correct one. A value around 0.5 can indicate that the crystal is a racemic twin. wikipedia.org The presence of the relatively heavy bromine atom enhances the anomalous scattering effects, making the determination of the Flack parameter more reliable and the assignment of the absolute configuration more confident.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration.

For this compound, an experimental ECD spectrum could be compared with a spectrum predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R or S configuration at C-3). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer present in the sample.

Furthermore, ECD spectroscopy can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. The intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the signal intensity of a sample to that of a known enantiopure standard, the enantiomeric composition can be quantified. This is particularly valuable in asymmetric synthesis or chiral separation processes where monitoring enantiomeric purity is crucial.

Theoretical and Computational Chemistry Studies of 3 Bromo 8 Methyl 8 Azabicyclo 3.2.1 Octane

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane at the atomic level. These methods are used to predict the molecule's behavior and characteristics with a high degree of accuracy.

Geometry Optimization and Energy Minimization of Isomers and Conformers

The 8-azabicyclo[3.2.1]octane framework can exist in several conformations, primarily due to the flexibility of the piperidine (B6355638) ring, which can adopt chair or boat forms, and the orientation of the N-methyl group (axial or equatorial). The introduction of a bromine atom at the 3-position further increases complexity, leading to the possibility of endo and exo isomers, as well as different rotamers.

DFT calculations are employed to determine the most stable three-dimensional structures of these various isomers and conformers. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. By comparing the calculated energies of these optimized structures, the relative stability of each conformer and isomer can be established. For instance, the energy difference between the chair and boat conformations of the piperidine ring, and the preference for the N-methyl group to be in an equatorial position to minimize steric hindrance, can be quantified.

Table 1: Illustrative Relative Energies of Optimized Geometries for this compound Conformers (Note: The following data is illustrative as specific research findings were not publicly available.)

Conformer/IsomerN-Methyl OrientationBromine PositionPiperidine Ring ConformationRelative Energy (kcal/mol)
A EquatorialexoChair0.00
B EquatorialendoChair1.25
C AxialexoChair2.50
D EquatorialexoBoat5.80

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Once the minimum energy geometries are located, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will absorb infrared (IR) radiation, corresponding to its various vibrational modes (stretching, bending, etc.). The resulting theoretical IR spectrum can be compared with experimental spectra to confirm the calculated structure and to aid in the interpretation of experimental data. Each calculated frequency is associated with a specific atomic motion, allowing for a detailed assignment of the spectral bands.

Table 2: Illustrative Predicted Vibrational Frequencies for the Most Stable Conformer of this compound (Note: The following data is illustrative as specific research findings were not publicly available.)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
12985C-H stretch (methyl)
22950C-H stretch (aliphatic)
31450CH₂ scissoring
41260C-N stretch
5680C-Br stretch

Transition State Locating and Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, a key reaction is elimination, where the bromine and a vicinal hydrogen are removed to form an alkene. DFT calculations can be used to locate the transition state structure for such a reaction. The transition state is the highest energy point along the reaction coordinate and its geometry and energy provide crucial information about the reaction's feasibility and mechanism (e.g., E1 vs. E2).

By calculating the energy barrier (the difference in energy between the reactants and the transition state), the reaction rate can be estimated. Furthermore, by mapping the entire reaction pathway from reactants to products through the transition state (a process known as an Intrinsic Reaction Coordinate calculation), the concerted or stepwise nature of the mechanism can be elucidated.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To gain a deeper understanding of the electronic structure and bonding within this compound, more advanced analytical methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are utilized.

Electronic Structure and Bonding Characteristics

NBO analysis transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles the familiar Lewis structure representation. This analysis provides information about the hybridization of atomic orbitals, the polarity of bonds, and the charge distribution across the molecule.

QTAIM, on the other hand, defines atoms and bonds based on the topology of the electron density. By analyzing critical points in the electron density, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions.

Table 3: Illustrative NBO and QTAIM Data for Selected Bonds in this compound (Note: The following data is illustrative as specific research findings were not publicly available.)

BondNBO HybridizationNBO Polarization towards BrQTAIM Electron Density at BCP (ρ)QTAIM Laplacian of Electron Density (∇²ρ)
C3-Brsp³.¹ - sp⁹⁹.⁹85%0.18+0.05
C3-C4sp².⁹ - sp³.⁰N/A0.25-0.60
C1-N8sp².⁸ - sp³.²N/A0.23-0.55

Stereoelectronic Effects in the Bicyclic System

The rigid bicyclic framework of this compound imposes specific spatial arrangements of orbitals, leading to significant stereoelectronic effects. These are interactions between electron orbitals that depend on the molecule's three-dimensional structure.

Solvation Models and Implicit/Explicit Solvent Effects on Stability and Reactivity

The chemical behavior of a molecule is profoundly influenced by its solvent environment. Computational solvation models are essential for predicting how a solvent affects a molecule's stability, conformational preferences, and reactivity. These models are broadly categorized as implicit or explicit.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Onsager model, represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent. For instance, a theoretical study on the elimination reactions of related compounds, including this compound, has been noted to employ the Onsager model to account for solvent effects. Unfortunately, the detailed findings of this specific study, which would be crucial for a thorough analysis, are not publicly accessible.

Explicit solvent models provide a more detailed and realistic picture by representing individual solvent molecules. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. However, the computational cost of explicit solvent simulations is significantly higher.

A comprehensive study on this compound would involve using both implicit and explicit solvent models to understand its behavior in different environments. Such studies would typically generate data on solvation free energies and analyze how the solvent influences the equilibrium between different conformers and the energy barriers of potential reactions. Without access to specific research on this compound, a representative data table cannot be constructed.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

The 8-azabicyclo[3.2.1]octane ring system is not rigid and can adopt several conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. By simulating the atomic motions, MD can provide a detailed understanding of the conformational landscape of a molecule.

For this compound, an MD simulation would reveal the preferred conformations of the bicyclic ring and the orientation of the bromine and methyl substituents. Key parameters that would be analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify conformational changes.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Dihedral Angle Analysis: To characterize the puckering of the six- and five-membered rings within the bicyclic system.

Despite the utility of this technique, a search of the scientific literature did not yield any specific MD simulation studies performed on this compound. Therefore, no specific research findings or data tables on its dynamic conformational behavior can be presented.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their physicochemical properties. These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds.

A QSPR study on a series of 8-azabicyclo[3.2.1]octane derivatives could be used to predict various properties, such as boiling point, solubility, or biological activity. The process involves:

Descriptor Calculation: Calculating a set of numerical values (descriptors) that represent the chemical structure of each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: Assessing the predictive power of the model using various statistical metrics.

While a 3D-QSAR study has been conducted on a series of 8-azabicyclo[3.2.1]octane analogs as muscarinic receptor antagonists, this study does not specifically include this compound. Furthermore, the detailed data from this study is not available to be presented here. A dedicated QSPR study for this specific compound and its closely related analogs is currently absent from the available literature.

Derivatives and Analogues of 3 Bromo 8 Methyl 8 Azabicyclo 3.2.1 Octane: Synthetic and Structural Research

Systematic Variation of Substituents on the 8-Azabicyclo[3.2.1]octane Scaffold

The inherent rigidity of the 8-azabicyclo[3.2.1]octane skeleton allows for the systematic exploration of structure-activity relationships through the introduction of various substituents at different positions.

Modifications at C3, C2, and Bridgehead Positions

Synthetic strategies have been developed to introduce a wide range of functional groups at the C2 and C3 positions of the 8-azabicyclo[3.2.1]octane ring. A common approach involves the use of an enol triflate intermediate, which can then undergo palladium-catalyzed Suzuki coupling with appropriately substituted arylboronic acids. nih.gov This method has been successfully employed in the synthesis of 3-aryl-2-carbomethoxy-8-thiabicyclo[3.2.1]oct-2-enes. Subsequent reduction of these unsaturated compounds, for instance using samarium iodide, yields the saturated 8-thiabicyclo[3.2.1]octane derivatives as a mixture of diastereomers. nih.gov

For example, the synthesis of 3-aryl-2-carbomethoxy-8-thiabicyclo[3.2.1]octanes begins with the quaternization of tropinone (B130398), followed by reaction with sodium sulfide (B99878) to form the 3-ketobicyclooctane. nih.gov This ketone is then converted to an enol triflate, which serves as the key intermediate for Suzuki coupling. The subsequent reduction typically results in a mixture of 3α-aryl and 3β-aryl analogues. nih.gov

Starting Material Key Intermediate Coupling Reaction Final Products
TropinoneEnol triflate of 3-ketobicyclooctaneSuzuki Coupling3α-aryl and 3β-aryl-2-carbomethoxy-8-thiabicyclo[3.2.1]octanes

N-Substituted Azabicyclic Derivatives

Modifications at the nitrogen atom (N-8) of the 8-azabicyclo[3.2.1]octane scaffold have been extensively investigated to modulate the pharmacological properties of these compounds. A general method for preparing N-substituted derivatives involves the N-demethylation of a suitable precursor, followed by alkylation with the desired substituent. nih.gov

For instance, the synthesis of N-allyl and N-propyl analogues of 2β-carbomethoxy-3β-(4-fluorophenyl)tropane begins with the N-demethylation of the parent compound. This is achieved through the formation of a 2,2,2-trichloroethyl carbamate (B1207046) intermediate, which is then reduced using zinc and acetic acid to yield the corresponding nortropane. nih.gov This secondary amine can then be alkylated with an appropriate alkyl halide, such as allyl bromide, to introduce the desired N-substituent. Subsequent catalytic reduction can be used to convert an N-allyl group to an N-propyl group. nih.gov

Higher N-alkyl analogues of tropinone have also been prepared via a two-step procedure. academie-sciences.fr The study of these N-substituted nortropinones is crucial for understanding the conformational preferences of the N-alkyl group, which can exist in either an equatorial or axial orientation. academie-sciences.fr The relative stability of these N-invertomers can significantly influence the interaction of these molecules with biological receptors. academie-sciences.fr

Parent Compound N-Demethylation Intermediate Alkylation Agent N-Substituted Product
2β-carbomethoxy-3β-(4-fluorophenyl)tropane2,2,2-trichloroethyl carbamateAllyl bromideN-allyl-2β-carbomethoxy-3β-(4-fluorophenyl)nortropane
N-allyl-2β-carbomethoxy-3β-(4-fluorophenyl)nortropane-Catalytic Reduction (Pd/C)N-propyl-2β-carbomethoxy-3β-(4-fluorophenyl)nortropane

Scaffold Diversification: Synthesis of Homologs and Heteroatom Variations

To further explore the chemical space around the 8-azabicyclo[3.2.1]octane core, researchers have synthesized various structural analogues, including those with different ring sizes and those where the nitrogen atom is replaced by other heteroatoms.

8-Oxabicyclo[3.2.1]octane Analogues

The 8-oxabicyclo[3.2.1]octane scaffold, where the nitrogen atom is replaced by an oxygen atom, represents a significant class of analogues. These compounds are valuable synthetic intermediates that can be stereospecifically converted into chiral monocyclic or linear compounds. thieme.de Stille cross-coupling protocols have been effectively used for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.gov This involves the reaction of a triflate precursor with a corresponding arylstannane intermediate. Subsequent reduction of the resulting coupled products, for example with samarium iodide, yields the saturated 8-oxabicyclo[3.2.1]octane derivatives. nih.gov

2-Azabicyclo[3.2.1]octane Derivatives

The 2-azabicyclo[3.2.1]octane system, an isomer of the tropane (B1204802) skeleton, has also garnered considerable interest. rsc.orgrsc.orgresearchgate.net This scaffold consists of a six-membered nitrogen heterocycle fused to a cyclopentane (B165970) ring. researchgate.net The synthesis of this core is often achieved through intramolecular cyclization reactions. rsc.org For example, treatment of a suitable amine with aqueous sodium hypochlorite (B82951) can lead to the formation of the bicyclic system. rsc.org Another approach involves the palladium-catalyzed intramolecular cyclization of a hydrazine (B178648) derivative to yield a 2-azabicyclo[3.2.1]octan-3-one. rsc.org

Chemical Structure-Activity Relationship (SAR) Studies from a Synthetic Design Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a derivative of 8-azabicyclo[3.2.1]octane, relates to its biological activity. nih.gov From a synthetic design perspective, these studies guide the rational design of new analogues with improved potency, selectivity, or pharmacokinetic profiles. researchgate.netacs.org The 8-azabicyclo[3.2.1]octane framework offers several positions for chemical modification, including the C-3 substituent, the N-8 position, and the bicyclic core itself. nih.govnih.gov

Research on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has demonstrated the impact of modifications at the N-8 position on monoamine transporter affinity and selectivity. nih.govresearchgate.net For instance, the introduction of an 8-cyclopropylmethyl group was found to confer high selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). nih.govresearchgate.net Similarly, an 8-(p-chlorobenzyl) derivative showed high selectivity for DAT over the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net These findings highlight the critical role of the N-8 substituent in modulating the pharmacological profile of these compounds.

The following table summarizes the impact of different substituents at the N-8 position on transporter selectivity:

N-8 SubstituentPrimary SelectivityReference
CyclopropylmethylSERT/DAT nih.govresearchgate.net
p-ChlorobenzylNET/DAT nih.govresearchgate.net

Impact of Stereochemistry on Molecular Recognition (general concept)

Stereochemistry plays a pivotal role in the molecular recognition of biologically active molecules by their protein targets. eurjchem.com For derivatives of the 8-azabicyclo[3.2.1]octane core, the spatial arrangement of substituents can significantly influence binding affinity and efficacy. The rigid bicyclic structure of the tropane skeleton presents distinct stereochemical orientations, typically denoted as α (axial) and β (equatorial) for substituents at the C-3 position. mdpi.comnih.gov

The two stereoisomers of tropanol, tropine (B42219) (3α-tropanol) and pseudotropine (3β-tropanol), serve as precursors for a wide range of tropane alkaloids with differing pharmacological actions. mdpi.comnih.gov This difference in biological activity is a direct consequence of the orientation of the hydroxyl group. For example, the pharmacological action of hyoscyamine (B1674123) isomers is stereoselective, with the S-(–)-isomer being significantly more potent than the R-(+)-isomer due to differences in affinity and binding to muscarinic receptors. nih.gov

In a series of diarylmethoxymethyltropane-GBR hybrid analogues, the stereochemical orientation at the C-3 position was found to be critical for dopamine transporter affinity. nih.gov The 3α-derivatives were the most potent, followed by the corresponding unsaturated analogues, while the 3β-derivatives exhibited only modest affinity. nih.gov This demonstrates that the specific 3D arrangement of the pharmacophoric elements is crucial for optimal interaction with the binding site on the transporter protein.

Pharmacophore Elucidation via Chemical Modifications

Pharmacophore elucidation involves identifying the key structural features of a molecule responsible for its biological activity. nih.gov Chemical modifications are a primary tool for probing these features. For compounds with an 8-azabicyclo[3.2.1]octane core, modifications can help to map the binding site and understand the requirements for potent and selective interaction.

It has been generally assumed that the basic nitrogen atom of the tropane skeleton is essential for binding to monoamine transporters, likely through an ionic interaction with an aspartic acid residue. acs.org However, studies on 8-oxabicyclo[3.2.1]octane analogues, where the nitrogen is replaced by oxygen, have shown that potent dopamine transporter inhibitors can be developed without this basic nitrogen, challenging previous pharmacophore models. acs.org

Furthermore, the design of hybrid molecules has been a successful strategy for elucidating pharmacophoric elements. By combining features of dopamine transporter selective benztropines and serotonin transporter selective meperidine derivatives, a novel class of 3β-aryl-3α-arylmethoxytropane analogues was created. In vitro evaluation of these hybrids revealed that they generally exhibited greater potency for the serotonin transporter, providing valuable insights into the structural requirements for interacting with this specific transporter. These studies underscore the power of synthetic modification in refining our understanding of the molecular determinants of biological activity.

Synthesis of Hybrid Molecules Incorporating the 8-Azabicyclo[3.2.1]octane Core

The synthesis of hybrid molecules that incorporate the 8-azabicyclo[3.2.1]octane core with other pharmacologically active moieties is a promising strategy for developing novel therapeutic agents with unique pharmacological profiles. nih.gov This approach allows for the combination of key features from different classes of compounds to target multiple receptors or to enhance affinity and selectivity for a single target.

An example of this strategy is the synthesis of diarylmethoxymethyltropane-GBR hybrid analogues. nih.gov These molecules combine the tropane skeleton with features of GBR 12909, a potent and selective dopamine reuptake inhibitor. The synthetic route involved the preparation of tropane derivatives with different stereochemical orientations at the C-3 position, which were then coupled with diarylmethoxymethyl groups. nih.gov The resulting hybrids were evaluated for their affinity at dopamine and serotonin transporters, demonstrating that the dopamine transporter can accommodate variability in the proximity of the benzhydryl ether to the basic nitrogen of the tropane ring without a significant loss of potency. nih.gov

Another approach involves the development of hybrid structures based on benztropines and meperidine derivatives to target both dopamine and serotonin transporters. A short and efficient synthetic methodology was developed to produce 3β-aryl-3α-(4′, 4″-disubstituteddiphenylmethoxy)tropane analogues. These compounds were designed as potential triple re-uptake inhibitors, aiming for equipotent affinities at the dopamine, serotonin, and norepinephrine transporters. Such synthetic endeavors highlight the versatility of the 8-azabicyclo[3.2.1]octane core as a scaffold for creating complex and multifunctional molecules.

Applications in Advanced Organic Synthesis and Methodology Development

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane as a Key Intermediate in Multi-Step Syntheses

The utility of this compound as a synthetic intermediate stems from the reactivity of the carbon-bromine bond, which allows for a variety of subsequent chemical transformations, including nucleophilic substitution and cross-coupling reactions. This reactivity makes it a pivotal precursor for introducing diverse functionalities at the C-3 position of the tropane (B1204802) ring system.

The 8-azabicyclo[3.2.1]octane core is the foundational structure of tropane alkaloids, a large family of naturally occurring compounds, many of which possess complex polycyclic structures. While this core scaffold is fundamental, the direct application of this compound as a starting material for the construction of additional fused or bridged ring systems is not extensively detailed in scientific literature. The primary synthetic focus has been on the modification of the existing bicyclic framework rather than using it as a diene or dienophile in cycloadditions or as a substrate for intramolecular cyclizations that would lead to more complex polycyclic skeletons. Research has predominantly centered on the development of methods to construct the 8-azabicyclo[3.2.1]octane scaffold itself from acyclic precursors.

The most significant role of this compound is as a key intermediate in the synthesis of molecules with pronounced biological activity. The bromine atom at the 3-position serves as an excellent leaving group, making the compound an ideal electrophilic partner for nucleophilic substitution reactions. This synthetic strategy is central to accessing a wide range of C-3 substituted tropane analogues.

A prominent example is its implicit role in the synthesis of a class of potent and selective kappa opioid receptor (KOR) antagonists. These antagonists are based on an 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide scaffold. The key synthetic step involves the formation of an ether linkage at the C-3 position. This compound is a logical precursor for this transformation, reacting with substituted phenols under basic conditions (Williamson ether synthesis) to furnish the desired 3-aryloxy ether derivatives. This methodology allows for the systematic variation of the benzamide (B126) portion of the molecule to explore structure-activity relationships.

PrecursorReaction TypeResulting ScaffoldClass of Biologically Active Molecule
This compoundNucleophilic Substitution (Williamson Ether Synthesis)8-Azabicyclo[3.2.1]octan-3-yloxy-benzamideKappa Opioid Receptor Antagonists
This compoundSubstitution with various nucleophiles3-Substituted Tropane AnaloguesTropane Alkaloid Analogues

This approach highlights the compound's utility as a versatile intermediate for creating libraries of compounds for biological screening.

Development of New Synthetic Methodologies Catalyzed by or Involving Azabicyclic Structures

While this compound is a product of synthetic methodologies, its role in catalyzing or being an essential component in the development of new reaction types is limited. The main thrust of methodology development in this area has been directed towards the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold itself, due to its significance in natural products and pharmaceuticals. For instance, novel copper-catalyzed enantioselective alkene carboamination reactions have been developed to create related bridged azabicyclic systems in a single step. However, these are methods to produce the scaffold, not methodologies that use a pre-formed bromo-derivative to drive a new catalytic transformation. The azabicyclic framework has not been widely exploited as a chiral ligand or catalyst backbone in other areas of organic synthesis.

Contribution to Scaffold-Based Drug Discovery via Innovative Synthetic Routes

The 8-azabicyclo[3.2.1]octane ring system is considered a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. This compound makes a significant contribution to scaffold-based drug discovery by providing a reliable and versatile entry point for modifying this privileged structure.

The development of the aforementioned kappa opioid receptor antagonists serves as a prime case study. Researchers utilized the 8-azabicyclo[3.2.1]octane core as a rigid scaffold to orient a substituted benzamide moiety in three-dimensional space. The innovative synthetic route, hinging on the displacement of the bromide from the C-3 position, enabled the creation of a focused library of analogues. This systematic modification allowed for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties. The ability to readily synthesize diverse derivatives from a common bromo-intermediate accelerates the drug discovery process, allowing medicinal chemists to rapidly probe the chemical space around the core scaffold.

Drug Discovery PhaseRole of this compoundOutcome
Hit-to-LeadServes as a key building block for derivatization.Generation of a library of analogues.
Lead OptimizationEnables systematic modification at the C-3 position.Facilitates Structure-Activity Relationship (SAR) studies.
Candidate ProfilingProvides a reliable route to synthesize optimized compounds.Identification of potent and selective drug candidates.

Role in Chemoenzymatic Synthesis and Biocatalysis for Azabicyclic Compounds

Chemoenzymatic synthesis and biocatalysis are powerful tools for achieving high stereoselectivity in organic synthesis. In the context of azabicyclic compounds, enzymes are most commonly used for the asymmetric synthesis of the core structure rather than for the modification of a halogenated derivative like this compound.

For example, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) have been employed for the stereoselective reduction of the ketone precursor, tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), to produce chiral 3-hydroxy tropane derivatives. Similarly, hydrolases can be used in the kinetic resolution of racemic intermediates along the synthetic pathway to the bicyclic core. While these biocatalytic methods are crucial for accessing enantiomerically pure azabicyclic scaffolds, there is a lack of specific reports on the use of enzymes, such as dehalogenases, for the direct biocatalytic transformation of the C-Br bond in this compound. The primary role of biocatalysis in this area remains focused on establishing the key stereocenters of the ring system itself.

Future Research Directions and Emerging Opportunities in the Study of 3 Bromo 8 Methyl 8 Azabicyclo 3.2.1 Octane

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods. ehu.es For a molecule like 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane, this translates into reimagining its synthesis to minimize environmental impact through innovative techniques.

Solvent-Free Reactions and Renewable Feedstocks

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions are gaining prominence in the synthesis of azabicyclic compounds as they align with these principles, often leading to improved reaction rates and easier product isolation. smolecule.com Future research will likely focus on adapting existing syntheses of the 8-azabicyclo[3.2.1]octane core to solid-state or melt-phase conditions.

Furthermore, the use of renewable feedstocks is a cornerstone of sustainable synthesis. The biosynthesis of tropane (B1204802) alkaloids, for instance, begins with amino acids like ornithine and arginine. mdpi.com This natural pathway provides a blueprint for developing biocatalytic or chemo-enzymatic routes starting from bio-based materials. Research could explore the use of engineered enzymes or whole-cell systems to construct the bicyclic core, potentially incorporating the bromo-substituent in a highly selective manner. The transformation of biomass-derived platform molecules, such as those from 2,5-tetrahydrofurandimethanol, into related bicyclic systems points towards the potential of using renewable sources for these complex scaffolds. researchgate.net

Catalytic Methods for Reduced Waste Generation

Catalytic reactions are inherently more sustainable than stoichiometric processes as they reduce waste by using small amounts of a catalyst that can be recycled. The field of asymmetric catalysis, in particular, is seen as a crucial approach for the sustainable preparation of fine chemicals like tropane derivatives. ehu.es Future work will likely expand the use of transition-metal catalysis and organocatalysis for the synthesis of this compound.

Promising directions include:

Acceptorless Dehydrogenation (AD): This method uses catalysts to remove hydrogen from a substrate, which can then be used in other processes, circumventing the need for conventional oxidants and reducing waste. researchgate.net

One-Pot Reactions: Combining multiple synthetic steps into a single operation, such as the one-pot aminocyclization catalyzed by Pt/NiCuAlOx to form a related bicyclic ether, significantly reduces solvent use, energy consumption, and waste generation. researchgate.net

Novel Catalytic Systems: The development of new catalytic systems, such as dual rhodium(II)/chiral Lewis acid complexes for asymmetric cycloadditions, offers pathways to the tropane scaffold with high efficiency and selectivity, minimizing the need for extensive purification. rsc.org

Catalytic StrategyPotential Advantage for SynthesisRelevant Precursor/Reaction
Asymmetric CatalysisHigh enantioselectivity, reduced need for chiral resolutionDesymmetrization of tropinone (B130398)
One-Pot AminocyclizationReduced solvent, energy, and wasteSynthesis from renewable diols
Dual Catalytic SystemsHigh efficiency and stereocontrol in cycloadditionsFormation of the bicyclic core

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Recent advancements in artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry. acs.orgarxiv.org While early computer-aided synthesis relied on rule-based expert systems, modern deep learning models can now predict reaction outcomes and retrosynthetic pathways with increasing accuracy by learning from vast reaction databases. acs.orgarxiv.org

For a target like this compound, AI and ML can be applied in several ways:

Retrosynthesis Prediction: AI tools like LocalRetro can analyze the complex bridged structure and suggest novel and efficient disconnection strategies that may not be obvious to a human chemist. nih.gov

Reaction Outcome and Yield Prediction: Models such as LocalTransform can predict the likely products and yields of a proposed reaction under various conditions, accelerating the optimization process and reducing the number of failed experiments. nih.gov This is particularly valuable for complex, multi-step syntheses involving stereochemically rich intermediates.

Discovering New Reactions: By analyzing patterns in chemical data, ML models can help discover entirely new reactions or identify unexpected reactivity in bridged systems, leading to more innovative synthetic routes. researchgate.net

The integration of known chemical principles into AI models through "reaction templates" enhances their interpretability and power, bridging the gap between data-driven prediction and a chemist's intuition. acs.orgnih.gov This synergy will be crucial for designing efficient and robust syntheses of complex molecules like this compound.

Exploration of Novel Reaction Pathways and Reactivity Patterns for Bridged Systems

While classical methods for constructing the tropane skeleton, like the Robinson tropinone synthesis, are well-established, there is a continuous search for more versatile and efficient strategies. researchgate.net Future research will focus on novel cycloadditions, cascade reactions, and rearrangements to access the 8-azabicyclo[3.2.1]octane core and its derivatives.

Emerging synthetic strategies include:

[5+2] Cycloadditions: Brønsted acid-catalyzed [5+2] cycloaddition reactions involving partners like 6-substituted η3-pyranylmolybdenum scaffolds provide a powerful method for rapidly constructing the oxa- and azabicyclo[3.2.1]octene skeletons with excellent control over stereochemistry. nih.gov

Vinyl Aziridine (B145994) Rearrangement: A recently developed strategy builds the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. This approach is notable for its high step economy and amenability to late-stage diversification. researchgate.netacs.org

Cascade Reactions: Hypervalent iodine-mediated domino reactions have been used to synthesize related dioxo-azabicyclo[3.2.1]octanes from simple acyclic precursors in a single step under mild conditions. acs.org Applying this concept to the synthesis of the core tropane structure is a promising avenue.

Enantioselective Ring Opening: Investigating novel transformations of the pre-formed bicyclic system, such as the enantioselective ring-opening of tropinone, can provide access to unique functionalized cycloheptenone derivatives that can be re-cyclized to form novel tropane analogues. cdnsciencepub.com

Advanced Enantioselective and Diastereoselective Synthesis Technologies

Achieving precise control over the stereochemistry at the C-3 position is critical for modulating the biological properties of tropane derivatives. While many syntheses rely on diastereoselective reactions from chiral starting materials, significant progress is being made in catalytic enantioselective methods that generate the required stereochemistry during the formation of the bicyclic scaffold. rsc.orgresearchgate.net

Future advancements will likely leverage and refine techniques such as:

Asymmetric 1,3-Dipolar Cycloadditions: The reaction between cyclic azomethine ylides and dipolarophiles, catalyzed by dual systems like a rhodium(II) complex and a chiral Lewis acid, can produce optically active 8-azabicyclo[3.2.1]octanes with exceptional diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org

Desymmetrization of Achiral Tropinones: Starting from the readily available and symmetrical tropinone, enantioselective transformations can install chirality. Key methods include:

Enantioselective Deprotonation: Using chiral lithium amide bases to deprotonate tropinone, followed by trapping the enolate with an electrophile (e.g., in an aldol (B89426) reaction), can yield products with excellent enantioselectivity. ehu.es

Palladium-Catalyzed Asymmetric Allylic Alkylation: This desymmetrization strategy has been successfully applied to N-protected tropinone derivatives to create chiral precursors. ehu.es

Enzymatic Reactions: The use of enzymes, such as pig liver esterase (PLE), for enantioselective dealkoxycarbonylation of tropinone diesters has proven to be a highly effective method for accessing enantiopure tropane derivatives. ehu.es

MethodKey FeatureExample Application
Asymmetric 1,3-Dipolar CycloadditionBuilds the chiral core directlyDual Rh(II)/Lewis Acid Catalysis
Enantioselective DeprotonationDesymmetrization of tropinoneChiral Lithium Amide/Aldol Reaction
Asymmetric Allylic AlkylationDesymmetrization of tropinonePalladium/Chiral Ferrocenyl Ligand
Enzymatic DealkoxycarbonylationHigh enantioselectivityPLE on Tropinone Diesters

Investigations into Solid-State Forms and Polymorphism

The solid-state structure of a chemical compound can significantly influence its physical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study for pharmaceuticals and fine chemicals. mdpi.com However, this area remains largely unexplored for many tropane derivatives, including this compound.

Future research should focus on:

Crystallographic Characterization: Systematic studies to crystallize this compound under various conditions (e.g., different solvents, temperatures) to identify potential polymorphs. As seen with other alkaloids like (–)-monophyllidin, a single compound can form multiple distinct polymorphs, sometimes incorporating solvent molecules into the crystal lattice. mdpi.comresearchgate.net

Analysis of Intermolecular Interactions: Detailed analysis of the crystal structures to understand the hydrogen bonding and other intermolecular forces that dictate the packing arrangements. The solid-state structure of alkaloids like (–)-scopolamine has been a subject of interest. researchgate.net

Correlation of Structure and Properties: Investigating how different polymorphic forms affect the compound's physical properties. This knowledge is crucial for applications where consistent physical characteristics are required, such as in materials science or as intermediates in pharmaceutical manufacturing. The study of how different alkaloids bind to nucleic acids also highlights the importance of three-dimensional structure. nih.gov

Such investigations will provide a more complete understanding of the fundamental chemical nature of this compound, beyond its synthesis and reactivity in solution.

Development of Advanced Analytical Techniques for Complex Characterization

The comprehensive structural elucidation of this compound, a synthetic tropane alkaloid derivative, presents significant analytical challenges due to its complex stereochemistry. The development of advanced analytical techniques is paramount for the unambiguous identification and characterization of its various isomeric forms, which is crucial for understanding its chemical properties and potential applications. Future research is trending towards the integration of sophisticated hyphenated techniques and multidimensional spectroscopic methods to unravel the intricate structural details of this and related compounds.

The inherent structural complexity of this compound arises from the potential for multiple stereoisomers. The bromine substituent at the C-3 position can exist in either an endo or exo configuration relative to the bicyclic ring system. Furthermore, the presence of chiral centers (C-1, C-3, and C-5) gives rise to the possibility of enantiomeric pairs for each diastereomer. The differentiation and characterization of these stereoisomers are often not achievable with routine analytical methods, necessitating the development and application of more advanced approaches.

Hyphenated Chromatographic and Spectrometric Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are at the forefront of analyzing complex chemical mixtures. springernature.comresearchgate.netnih.goviipseries.orgajpaonline.com For the intricate characterization of this compound, the combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy offers powerful solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is invaluable for the separation and identification of isomers of this compound. The use of chiral stationary phases in high-performance liquid chromatography (HPLC) can facilitate the separation of enantiomers. nih.govmdpi.com Once separated, tandem mass spectrometry (MS/MS) can provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation patterns of the endo and exo diastereomers are expected to exhibit subtle but distinct differences, aiding in their identification. Advanced MS techniques can further enhance structural elucidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is a powerful analytical tool. The high separation efficiency of capillary GC columns can resolve diastereomers. The subsequent mass spectrometric analysis provides molecular weight information and characteristic fragmentation patterns that serve as a molecular fingerprint for identification.

Table 1: Potential Application of Hyphenated Techniques for the Analysis of this compound Isomers

Analytical Technique Application in Characterization Expected Outcome
Chiral HPLC-MS/MS Enantioseparation and identification Baseline separation of enantiomeric pairs with distinct mass fragmentation patterns for each diastereomer.
GC-MS Diastereomer separation and identification Resolution of endo and exo isomers with characteristic retention times and mass spectra.
LC-NMR On-line structural elucidation of separated isomers Real-time acquisition of NMR spectra for each separated isomer, providing unambiguous structural information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For a molecule with the stereochemical complexity of this compound, advanced NMR techniques are essential for the complete assignment of its structure and the determination of the relative and absolute configurations of its stereoisomers.

Multidimensional NMR: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the ¹H and ¹³C chemical shifts of the bicyclic framework. These assignments are fundamental for determining the connectivity of the molecule.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly powerful for determining the stereochemistry of the bromine substituent. The spatial proximity of protons in the molecule can be determined by observing NOE correlations. For instance, an NOE between the proton at C-3 and specific protons of the bicyclic ring would allow for the unambiguous assignment of the endo or exo configuration. The orientation of the N-methyl group can also influence the chemical shifts of nearby carbons, providing further stereochemical insights. nih.govacademie-sciences.frthieme-connect.de

Chiral Derivatizing Agents and Solvating Agents: To distinguish between enantiomers using NMR, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. These agents react with the enantiomers to form diastereomeric complexes that are distinguishable by NMR. The use of Mosher's acid or similar chiral reagents can be explored for this purpose. researchgate.netnih.gov

Table 2: Advanced NMR Techniques for Stereochemical Elucidation of this compound

NMR Technique Purpose Expected Information
2D COSY, HSQC, HMBC Structural connectivity Complete assignment of ¹H and ¹³C NMR signals.
2D NOESY/ROESY Determination of relative stereochemistry Unambiguous assignment of endo/exo configuration of the bromine atom and conformation of the bicyclic system.
¹H and ¹³C NMR with Chiral Auxiliaries Determination of absolute configuration and enantiomeric purity Separation of signals for each enantiomer, allowing for the determination of enantiomeric excess.

The future of characterizing complex molecules like this compound lies in the synergistic application of these advanced analytical techniques. The integration of chiral separation methods with high-resolution mass spectrometry and multidimensional NMR spectroscopy will provide a comprehensive toolkit for the complete structural and stereochemical elucidation of this and other complex synthetic compounds. These advancements will not only deepen our understanding of their fundamental chemical properties but also pave the way for their potential development in various scientific fields.

Q & A

Basic: What are the primary biological targets of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane derivatives?

Answer: Derivatives of this scaffold are known to interact with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT), which regulate neurotransmitter reuptake in the central nervous system . Experimental validation typically involves radioligand binding assays using tritiated or fluorescently labeled compounds, competitive displacement studies, and functional uptake inhibition assays in transfected cell lines (e.g., HEK293 cells expressing human DAT/SERT). For example, BIMU 8 (an 8-methyl derivative) showed partial agonist activity at 5-HT4 receptors in myenteric neurons, highlighting its role in modulating synaptic transmission .

Advanced: How do substitutions at the 8-position influence binding affinity and selectivity for neurotransmitter transporters?

Answer: Structural modifications at the 8-position significantly alter transporter selectivity. For instance, replacing the methyl group with a cyclopropylmethyl moiety enhances SERT/DAT selectivity by 10-fold, as demonstrated in studies of 8-substituted-3-diarylmethoxyethylidenyl derivatives . Methodologically, this involves:

  • Synthetic strategies : Introducing substituents via alkylation or reductive amination (e.g., using Boc-protected intermediates) .
  • Binding assays : Competitive inhibition experiments with [³H]WIN 35,428 (DAT) and [³H]citalopram (SERT) to calculate Ki values .
  • Molecular modeling : Docking studies to analyze steric and electronic interactions with transporter binding pockets .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm bicyclic structure and substituent positions (e.g., bridgehead methyl and bromine groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC-MS : Reverse-phase chromatography with UV/Vis or MS detection for purity assessment and metabolic stability studies .

Advanced: How does stereochemistry impact the bioactivity of 8-azabicyclo[3.2.1]octane derivatives?

Answer: The scaffold contains multiple chiral centers, and enantiomers often exhibit divergent pharmacological profiles. For example, (+)-8-methyl derivatives showed higher DAT affinity than their (-)-counterparts in tropane alkaloid analogs . Methodological approaches include:

  • Asymmetric synthesis : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
  • Chiral resolution : Use of chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers for individual testing .
  • X-ray crystallography : Absolute configuration determination, as seen in studies of 1-phenyl-6-azabicyclo[3.2.1]octanes .

Basic: What synthetic routes are employed to construct the 8-azabicyclo[3.2.1]octane core?

Answer: Common methods include:

  • Radical cyclization : Using n-tributyltin hydride/AIBN to form bicyclic structures from azetidin-2-one precursors .
  • Mannich cyclization : Condensation of amines with carbonyl compounds under acidic conditions .
  • Boc-protection strategies : Facilitating selective functionalization at the 8-position (e.g., Boc-8-azabicyclo[3.2.1]octan-3-one intermediates) .

Advanced: How can computational chemistry guide the design of novel derivatives?

Answer: Computational tools are critical for rational drug design:

  • QSAR modeling : Correlating substituent properties (e.g., logP, polar surface area) with DAT/SERT binding .
  • Molecular dynamics simulations : Predicting ligand-receptor stability and residence time in transporter binding sites .
  • Density Functional Theory (DFT) : Analyzing electron distribution to optimize halogen (e.g., bromine) interactions with hydrophobic transporter regions .

Basic: What metabolic pathways are observed for 8-azabicyclo[3.2.1]octane derivatives?

Answer: In vivo studies of analogs like brasofensine reveal:

  • Oxidative metabolism : Hepatic CYP450-mediated N-demethylation or hydroxylation .
  • Conjugation : Glucuronidation of hydroxylated metabolites .
  • Analytical methods : LC-MS/MS for metabolite profiling in plasma or urine .

Advanced: What strategies improve the pharmacokinetic stability of these compounds?

Answer: Approaches to enhance bioavailability and half-life include:

  • Prodrug design : Esterification of hydroxyl groups to increase membrane permeability (e.g., Boc-protected derivatives) .
  • Formulation optimization : Lipid-based nanoemulsions to improve solubility .
  • Metabolic blocking : Introducing fluorine or deuterium at vulnerable positions to slow CYP450 degradation .

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